2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde: is an organic compound that features a piperidine ring substituted with a 2-methylpyridin-4-yl group and a formyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Substitution with 2-Methylpyridin-4-yl Group: The piperidine ring is then substituted with a 2-methylpyridin-4-yl group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The piperidine ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: 2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Piperidine: A simpler analog without the 2-methylpyridin-4-yl and formyl groups.
2-(2-Methylpyridin-4-yl)piperidine: Lacks the formyl group.
1-(6-Methylpyridin-2-yl)piperidine-4-carbaldehyde: A structural isomer with different substitution patterns.
Uniqueness: 2-(2-Methylpyridin-4-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications .
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(2-methylpyridin-4-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-8-11(5-6-13-10)12-4-2-3-7-14(12)9-15/h5-6,8-9,12H,2-4,7H2,1H3 |
InChI Key |
WNRZJQXXIJWCAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2CCCCN2C=O |
Origin of Product |
United States |
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